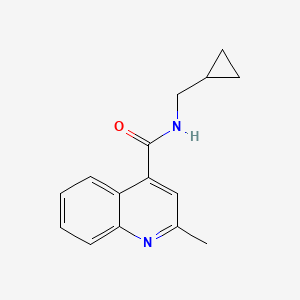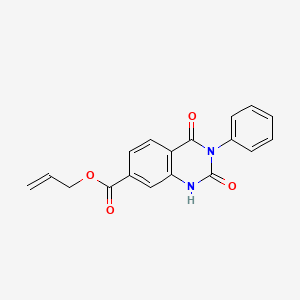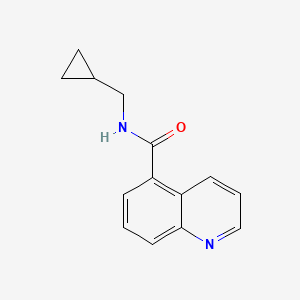
N-(cyclopropylmethyl)quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)quinoline-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is a member of the quinoline family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)quinoline-5-carboxamide is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been proposed that it may exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)quinoline-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and COX-2. Additionally, it has been found to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyclopropylmethyl)quinoline-5-carboxamide is its potent anticancer and anti-inflammatory activity. This makes it an attractive candidate for further study in these fields. However, one of the limitations of this compound is its relatively low solubility, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(cyclopropylmethyl)quinoline-5-carboxamide. One potential direction is the further investigation of its mechanism of action. This may involve the identification of its molecular targets and the elucidation of its downstream signaling pathways. Additionally, further studies may be conducted to investigate its potential use in combination with other anticancer or anti-inflammatory agents. Finally, studies may be conducted to investigate its potential use in other fields of research, such as neurodegenerative diseases or infectious diseases.
Conclusion:
In conclusion, N-(cyclopropylmethyl)quinoline-5-carboxamide is a chemical compound that has shown promising results as an anticancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but it has been suggested to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Further studies are needed to fully elucidate its mechanism of action and potential applications in various fields of research.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)quinoline-5-carboxamide can be achieved using various methods. One of the most common methods involves the reaction of 5-aminoquinoline with cyclopropylcarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the final product.
Scientific Research Applications
N-(cyclopropylmethyl)quinoline-5-carboxamide has been extensively studied for its potential application in various fields of research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(cyclopropylmethyl)quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-9-10-6-7-10)12-3-1-5-13-11(12)4-2-8-15-13/h1-5,8,10H,6-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYGLTCWLSDHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)quinoline-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
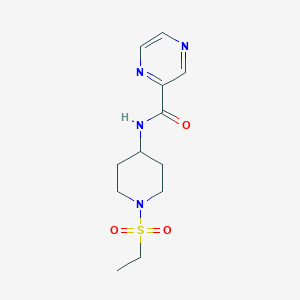
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)



![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)
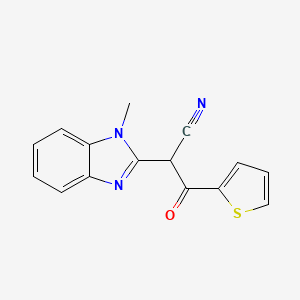
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
